Methyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
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Overview
Description
Methyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a chemical compound that belongs to the class of dihydrobenzo[b][1,4]dioxine derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylate group at the 6th position on the dihydrobenzo[b][1,4]dioxine ring system. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Fluorination: Introduction of the fluorine atom at the 7th position is achieved using a fluorinating agent under controlled conditions.
Cyclization: The formation of the dihydrobenzo[b][1,4]dioxine ring system is carried out through a cyclization reaction, often involving a nucleophilic substitution mechanism.
Carboxylation: The carboxylate group is introduced at the 6th position using carboxylating reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Methyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic properties and drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylate group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-Fluoro-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
- Methyl 7-chloro-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
- Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Uniqueness
Methyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is unique due to the specific positioning of the fluorine atom and carboxylate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C10H9FO4 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
methyl 6-fluoro-2,3-dihydro-1,4-benzodioxine-7-carboxylate |
InChI |
InChI=1S/C10H9FO4/c1-13-10(12)6-4-8-9(5-7(6)11)15-3-2-14-8/h4-5H,2-3H2,1H3 |
InChI Key |
IDXYPQHMAMBWRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1F)OCCO2 |
Origin of Product |
United States |
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